

# Comprehensive Spectroscopic Characterization of 2-(4-Methoxyphenoxy)ethanimidamide Hydrochloride

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride |
| CAS No.:       | 855879-31-1                                      |
| Cat. No.:      | B3158141   |

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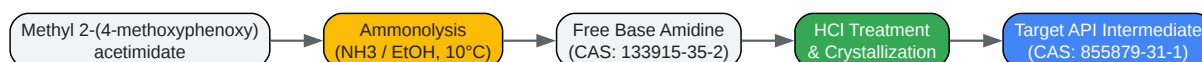
## Executive Summary

**2-(4-Methoxyphenoxy)ethanimidamide hydrochloride** (CAS: 855879-31-1; Free Base CAS: 133915-35-2) is a critical active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of complex heterocyclic scaffolds such as pteridinones and pyrimidines [1]. Because the efficacy of downstream coupling reactions depends heavily on the purity and structural integrity of the amidine functionality, rigorous spectroscopic validation is paramount.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. Rather than merely cataloging data points, this guide elucidates the underlying physicochemical causality behind the observed spectral phenomena, establishing a self-validating framework for quality control in drug development workflows.

## Chemical Identity & Synthetic Workflow

The target compound features an electron-rich 4-methoxyphenoxy core linked via a methylene bridge to a highly polar amidinium hydrochloride group. The synthesis typically follows a modified Pinner reaction sequence [2].



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Figure 1: Synthetic workflow and isolation of the hydrochloride salt.

## Standardized Protocol: Synthesis & Isolation

To ensure reproducibility and high spectral purity, the following step-by-step methodology must be adhered to:

- Imidate Formation: React 4-methoxyphenoxyacetonitrile with anhydrous methanol in the presence of catalytic sodium methoxide, followed by neutralization.
- Ammonolysis: Add the resulting methyl 2-(4-methoxyphenoxy)acetimidate to a saturated solution of ammonia in absolute ethanol maintained at 10°C. Stir for 48 hours at room temperature.
- Purification: Evaporate excess ammonia under a nitrogen stream. Extract the free base using dichloromethane and wash with brine.
- Salt Formation: Dissolve the free base in anhydrous diethyl ether and introduce 1.05 equivalents of ethereal HCl at 0°C.
- Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum (0.1 mbar) to yield **2-(4-methoxyphenoxy)ethanimidamide hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of structural connectivity. The data below is recorded in DMSO-d6 to disrupt intermolecular hydrogen bonding and fully solubilize the hydrochloride salt.

## Quantitative NMR Sample Preparation Protocol

- Desiccation: Dry 15 mg of the synthesized intermediate under high vacuum at 40°C for 12 hours to remove residual ethanol or ambient moisture.
- Solvation: Dissolve the dried compound in 0.6 mL of DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities (line-broadening).
- Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer (<sup>1</sup>H: 16 scans; <sup>13</sup>C: 1024 scans) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

## <sup>1</sup>H NMR Data & Mechanistic Causality

The proton spectrum is defined by the symmetry of the aromatic ring and the strong electron-withdrawing nature of the amidinium group [3].

| Chemical Shift ( $\delta$ , ppm) | Multiplicity         | Integration | Coupling Constant (J, Hz) | Assignment                    |
|----------------------------------|----------------------|-------------|---------------------------|-------------------------------|
| 3.71                             | Singlet (s)          | 3H          | -                         | -OCH <sub>3</sub>             |
| 4.82                             | Singlet (s)          | 2H          | -                         | -O-CH <sub>2</sub> -C=N       |
| 6.90                             | Doublet (d)          | 2H          | 9.0                       | Ar-H (meta to -O-alkyl)       |
| 7.02                             | Doublet (d)          | 2H          | 9.0                       | Ar-H (ortho to -O-alkyl)      |
| 8.80                             | Broad Singlet (br s) | 2H          | -                         | =NH <sub>2</sub> <sup>+</sup> |
| 9.20                             | Broad Singlet (br s) | 2H          | -                         | -NH <sub>2</sub>              |

#### Expert Insight:

- **Methylene Deshielding:** The  $\alpha$ -protons ( $\delta$  4.82) appear significantly downfield compared to standard ethers. This is driven by the synergistic electron-withdrawing effects of the adjacent oxygen and the highly polarized amidinium carbon. The formal positive charge delocalized across the N-C-N system strongly deshields these protons.
- **Aromatic Symmetry:** The para-substitution of the benzene ring creates a classic AA'BB' spin system, presenting as two distinct doublets with a characteristic ortho-coupling of  $\sim$ 9.0 Hz.
- **Quadrupolar Relaxation:** The amidinium protons ( $\delta$  8.80 and 9.20) appear as broad singlets due to the quadrupolar moment of the <sup>14</sup>N nuclei and intermediate chemical exchange rates in DMSO-d<sub>6</sub>.

## <sup>13</sup>C NMR Data

| Chemical Shift ( $\delta$ , ppm) | Carbon Type                  | Assignment                  |
|----------------------------------|------------------------------|-----------------------------|
| 55.4                             | Primary (CH <sub>3</sub> )   | -OCH <sub>3</sub>           |
| 65.8                             | Secondary (CH <sub>2</sub> ) | -O-CH <sub>2</sub> -        |
| 114.6                            | Tertiary (CH)                | Ar-C (ortho to OMe)         |
| 115.8                            | Tertiary (CH)                | Ar-C (meta to OMe)          |
| 151.2                            | Quaternary (C)               | Ar-C (C-OMe)                |
| 154.0                            | Quaternary (C)               | Ar-C (C-O-CH <sub>2</sub> ) |
| 166.5                            | Quaternary (C)               | C=N (Amidinium carbon)      |

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized as a rapid, self-validating checkpoint for functional group conversion, specifically monitoring the disappearance of the nitrile precursor and the formation of the amidinium salt.

## Key Vibrational Modes (ATR Method)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibrational Mode | Diagnostic Significance  |
|--------------------------------|---------------|------------------|--|
| 3300 – 3100                    | Strong, Broad | N-H stretching   | Confirms primary amine and amidinium (=NH <sub>2</sub> <sup>+</sup> ) formation. |
| 1670                           | Strong, Sharp | C=N stretching   | Characteristic of the amidine double bond. Downshifted due to resonance.         |
| 1505                           | Medium        | C=C stretching   | Aromatic ring breathing modes.   |
| 1220, 1030                     | Strong        | C-O-C stretching | Asymmetric and symmetric stretching of the aryl alkyl ether linkage.             |

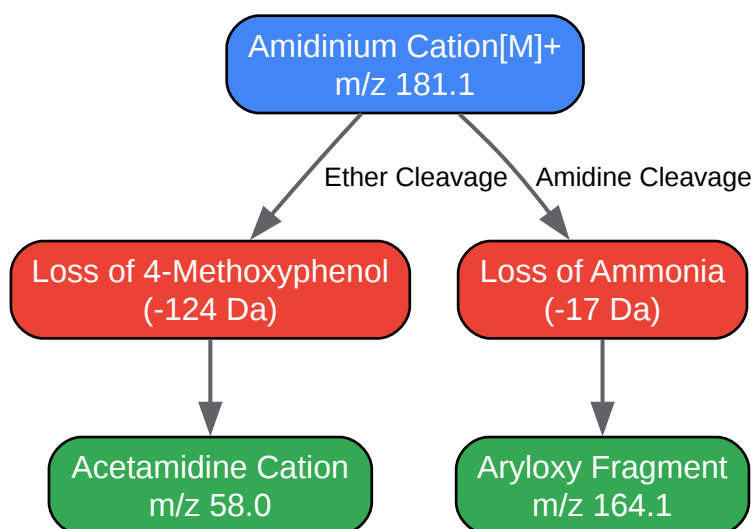
Self-Validating QC Metric: The absolute absence of a sharp absorption band at ~2250 cm<sup>-1</sup> (C≡N stretch) guarantees that no unreacted nitrile starting material remains in the final API intermediate.

## Mass Spectrometry (ESI-MS)

Because **2-(4-Methoxyphenoxy)ethanimidamide hydrochloride** dissociates into a pre-formed amidinium cation in polar solvents, Electrospray Ionization (ESI) in positive mode is the optimal technique. It prevents thermal degradation while providing a highly abundant molecular ion.

## ESI-MS/MS Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, kinetically favored fragmentation. The primary pathway involves the cleavage of the C-O ether bond.



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Figure 2: Proposed ESI-MS/MS fragmentation pathways for m/z 181.1.

**Mechanistic Causality:** The base peak at m/z 181.1 corresponds to the intact [M-Cl]<sup>+</sup> cation. When subjected to CID, the charge is retained on the nitrogen-containing fragment due to the high proton affinity of the amidine group. Consequently, the neutral expulsion of 4-methoxyphenol (124 Da) yields the highly stable acetamidine cation at m/z 58.0. A secondary, less dominant pathway involves the loss of ammonia (17 Da), yielding a fragment at m/z 164.1.

## Conclusion & Quality Control Standards

For **2-(4-Methoxyphenoxy)ethanimidamide hydrochloride** to be cleared for downstream pharmaceutical synthesis, the analytical batch must meet three non-negotiable criteria:

- NMR: A perfectly integrated AA'BB' system in the <sup>1</sup>H NMR ( $\delta$  6.90 and 7.02) with no extraneous aromatic signals, ensuring the absence of phenolic byproducts.
- IR: Complete absence of the 2250 cm<sup>-1</sup> nitrile band.
- MS: A dominant m/z 181.1 peak in ESI<sup>+</sup> with the characteristic m/z 58.0 daughter ion upon fragmentation.

By adhering to the protocols and causality frameworks outlined in this guide, researchers can ensure the highest standards of structural integrity and synthetic reliability.

## References

- Title: Pteridin-4 (3H)-ones, processes for their preparation and medicaments containing them (EP0399856B1)
- Title: Synthesis of 2-(4-Methoxyphenoxy)acetamidine Source: PrepChem URL:[\[Link\]](#)
- Title: Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [\[Link\]](#)
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